2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino}ethan-1-ol
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Overview
Description
2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylpyridin-2-yl]amino}ethyl)amino}ethan-1-ol is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylpyridin-2-yl]amino}ethyl)amino}ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethylene diamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylpyridin-2-yl]amino}ethyl)amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylpyridin-2-yl]amino}ethyl)amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylpyridin-2-yl]amino}ethyl)amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylpyridin-2-yl]amino}ethyl)amino}ethan-1-ol is unique due to its dual pyridine rings and the presence of both chlorine and trifluoromethyl groups.
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2F6N4O/c17-11-5-9(15(19,20)21)7-26-13(11)25-1-2-28(3-4-29)14-12(18)6-10(8-27-14)16(22,23)24/h5-8,29H,1-4H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVOAXNASUHUAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCN(CCO)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2F6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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